molecular formula C6H4Cl2N2O2 B223529 2,3-Dichloro-4-nitroaniline CAS No. 1331-14-2

2,3-Dichloro-4-nitroaniline

Cat. No.: B223529
CAS No.: 1331-14-2
M. Wt: 207.01 g/mol
InChI Key: BOHXXTUGYSFUHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dichloro-4-nitroaniline is an organic compound with the chemical formula C6H4Cl2N2O2. It appears as yellow crystals and is soluble in alcohol, ether, and benzene, but only slightly soluble in water . This compound is commonly used as a dye and a synthetic intermediate in the preparation of pigments and mordants in the dye industry. It also serves as an intermediate for the synthesis of organic heterocyclic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2,3-Dichloro-4-nitroaniline typically involves a basic azo reaction. Initially, nitroaniline and dichlorobenzene are treated to form nitrosoaniline, which is then reacted with cuprous chloride to obtain the target product .

Industrial Production Methods: In industrial settings, this compound can be synthesized by reacting 2,3,4-trichloronitrobenzene with ammonia water in a high-pressure kettle. This method employs water as a solvent and a sulfur-containing compound as a catalyst, resulting in high yield and selectivity .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichloro-4-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,3-Dichloro-4-nitroaniline has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,3-Dichloro-4-nitroaniline exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects .

Comparison with Similar Compounds

  • 2,6-Dichloro-4-nitroaniline
  • 4-Chloro-2-nitroaniline
  • 2-Nitroaniline
  • 3-Nitroaniline
  • 4-Nitroaniline

Comparison: 2,3-Dichloro-4-nitroaniline is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and applications. Compared to other nitroanilines, it has distinct physical and chemical properties that make it suitable for specific industrial and research purposes .

Properties

IUPAC Name

2,3-dichloro-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N2O2/c7-5-3(9)1-2-4(6(5)8)10(11)12/h1-2H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOHXXTUGYSFUHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)Cl)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10388462
Record name 2,3-dichloro-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10388462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1331-14-2, 69951-03-7
Record name Benzenamine, ar,ar-dichloro-4-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001331142
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-dichloro-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10388462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dichloro-4-nitroaniline
Reactant of Route 2
Reactant of Route 2
2,3-Dichloro-4-nitroaniline
Reactant of Route 3
Reactant of Route 3
2,3-Dichloro-4-nitroaniline
Reactant of Route 4
Reactant of Route 4
2,3-Dichloro-4-nitroaniline
Reactant of Route 5
Reactant of Route 5
2,3-Dichloro-4-nitroaniline
Reactant of Route 6
Reactant of Route 6
2,3-Dichloro-4-nitroaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.